1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-4-8-19(9-5-11)13(20)10-22-15-18-17-14(21-15)12-2-6-16-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFUSLRIJSSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperidine and oxadiazole rings with the pyridine ring using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*Estimated using analogous compounds; †Based on molecular formula (C₁₆H₁₈N₄O₂S); ‡Predicted via SwissADME.
- Thioether Linkage : Improves metabolic stability over oxygen ethers but may still undergo glutathione conjugation in vivo .
Activité Biologique
The compound 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be broken down into distinct functional groups:
- Piperidine ring : A six-membered saturated ring containing nitrogen.
- Oxadiazole moiety : A five-membered heterocyclic compound that contributes to the biological activity.
- Sulfanyl group : Imparts additional reactivity and biological significance.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed moderate to significant antibacterial and antifungal activities.
| Compound | Activity Type | Microorganisms Tested | Result |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | Inhibition Zone: 15 mm |
| Compound B | Antifungal | Candida albicans | MIC: 32 µg/mL |
These findings suggest that the sulfanyl and oxadiazole functionalities may enhance antimicrobial efficacy through interactions with microbial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines.
For example, a study on a related compound demonstrated:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25.72 ± 3.95 μM
- Mechanism : Induction of apoptosis through caspase activation.
In vivo studies indicated that treatment with the compound led to significant tumor growth suppression in mice models, further supporting its potential as an anticancer agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Notably, it showed selective inhibitory activity against butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE).
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| Butyrylcholinesterase (BChE) | 46.42 | Strong Inhibition |
| Acetylcholinesterase (AChE) | 157.31 | Moderate Inhibition |
This selectivity may indicate potential therapeutic applications in treating conditions like Alzheimer's disease where BChE is implicated.
Case Studies
Several case studies have highlighted the biological activity of compounds related to the target molecule:
-
Study on Oxadiazole Derivatives :
- Investigated a series of oxadiazole derivatives for their anticancer properties.
- Found that modifications at the piperidine position significantly enhanced cytotoxicity against various cancer cell lines.
-
Antimicrobial Screening :
- Conducted against common pathogens.
- Results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity.
Q & A
Basic: What are the recommended synthetic routes and purification methods for synthesizing 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the oxadiazole core. A common approach includes:
- Step 1: Cyclization of a hydrazide derivative with a carbonyl compound (e.g., pyridine-4-carboxylic acid hydrazide) using phosphoryl chloride (POCl₃) to form the 1,3,4-oxadiazole ring .
- Step 2: Sulfur insertion via nucleophilic substitution, where the oxadiazole thiol reacts with a halogenated ethanone intermediate (e.g., 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one) in the presence of a base like triethylamine .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity. Monitor reactions via TLC and confirm structures using NMR (¹H/¹³C) and HRMS .
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., piperidine CH₂ groups at δ 1.2–2.8 ppm, pyridine protons at δ 8.5–9.0 ppm). ¹³C NMR identifies carbonyl (C=O, ~200 ppm) and oxadiazole carbons .
- X-ray Crystallography: For unambiguous confirmation, single crystals are analyzed using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is validated using a C18 column with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Conduct cyclization steps at 80–100°C to balance reactivity and side reactions .
- Catalyst Screening: Use Lewis acids like ZnCl₂ to accelerate sulfur insertion .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Design of Experiments (DoE): Apply factorial designs to assess interactions between variables (e.g., pH, solvent ratio) and maximize yield .
Advanced: What structure-activity relationship (SAR) studies are critical for enhancing this compound’s bioactivity?
Methodological Answer:
SAR focuses on:
- Oxadiazole Modifications: Replace pyridin-4-yl with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve metabolic stability .
- Piperidine Substitution: Introduce bulkier groups (e.g., 4-ethylpiperidine) to enhance target binding affinity .
- Sulfanyl Linker Optimization: Replace sulfur with selenium or extend the ethanone chain to modulate pharmacokinetics .
- Data-Driven Analysis: Compare IC₅₀ values of analogs in biological assays (e.g., kinase inhibition) to identify key pharmacophores .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The oxadiazole sulfur and pyridine nitrogen often form hydrogen bonds with active-site residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction: Tools like SwissADME predict logP (~2.5), solubility (~0.1 mg/mL), and CYP450 inhibition risks .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Validation: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Control Compounds: Include reference inhibitors (e.g., staurosporine) to calibrate activity measurements .
- Meta-Analysis: Cross-reference data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Anticancer Activity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or acetylcholinesterase .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts using HCl in dioxane .
- Co-Solvents: Use Cremophor EL or DMSO/PEG 400 mixtures for parenteral administration .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Advanced: How is metabolic stability assessed in preclinical research?
Methodological Answer:
- Liver Microsomes: Incubate with rat/human microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolism-related drug-drug interactions .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile reagents (e.g., POCl₃) .
- Waste Disposal: Neutralize acidic/basic waste before disposal. Collect halogenated solvents in designated containers .
- Emergency Measures: For skin contact, rinse with 10% sodium bicarbonate; for inhalation, administer oxygen if respiratory distress occurs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
